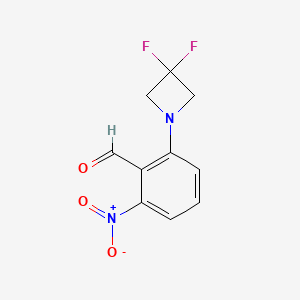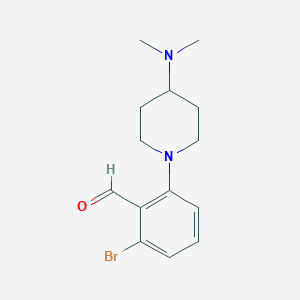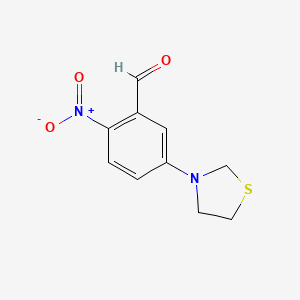
4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
Descripción general
Descripción
“4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine” is a chemical compound with the CAS Number: 1643915-62-1 . It has a molecular weight of 324.17 . The IUPAC name for this compound is 4-[(5-bromo-2-fluorophenyl)sulfonyl]morpholine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 324.17 .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activity
- A study demonstrates that derivatives of 4-(Phenylsulfonyl) morpholine, a sulfonamide, exhibit significant antimicrobial and modulating activity against various strains of bacteria and fungi. This includes notable activity against multidrug-resistant strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, making it a candidate for addressing antibiotic resistance (Oliveira et al., 2015).
- Another study focusing on the synthesis of 5-Substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl Sulfonyl)benzyl Sulfides, which are closely related to the compound , revealed their potent antibacterial activity against several bacterial strains, indicating the potential of these derivatives in antimicrobial treatments (Aziz ur-Rehman et al., 2015).
Antidepressive Activity
- Research on a structurally similar compound, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, has shown promising results in antidepressant activity. This points towards the potential of morpholine derivatives, including 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, in the development of new antidepressants (Yuan, 2012).
Anticancer Potential
- A study on indole-based sulfonohydrazide derivatives containing a morpholine ring, similar to this compound, revealed that certain compounds exhibit significant anticancer activity against human breast cancer cells. This highlights the potential of morpholine derivatives in cancer therapy (Gaur et al., 2022).
Applications in Chemical Synthesis and Structure Studies
- The compound has been used in the synthesis of various novel molecular structures. For instance, it played a role in the formation of new crystal structures and polymers, as indicated in a study on Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates (Shalaby et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, “4-Bromo-2,5-difluorobenzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage. It also may cause respiratory irritation . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body
Mode of Action
Based on its structural similarity to other sulfonyl morpholine compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
The compound’s sulfonyl morpholine group may enhance its solubility, potentially improving its bioavailability .
Result of Action
Similar compounds have been shown to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .
Propiedades
IUPAC Name |
4-(5-bromo-2-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOSOAGPJMFZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408169.png)
![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)


![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)





